Thienamycin
Overview
Description
Thienamycin is a naturally occurring antibiotic discovered in 1976 from the bacterium Streptomyces cattleya. It is one of the most potent antibiotics known, exhibiting excellent activity against both Gram-positive and Gram-negative bacteria. This compound is notable for its resistance to bacterial β-lactamase enzymes, which typically render many antibiotics ineffective .
Mechanism of Action
Target of Action
Thienamycin, also known as thienpenem, is a potent naturally produced antibiotic . It primarily targets the penicillin-binding proteins (PBPs) in bacteria . PBPs are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics .
Mode of Action
This compound employs a similar mode of action as penicillins by disrupting the cell wall synthesis (peptidoglycan biosynthesis) of various Gram-positive and Gram-negative bacteria . Although this compound binds to all of the PBPs in Escherichia coli, it preferentially binds to PBP-1 and PBP-2 , which are both associated with the elongation of the cell wall .
Biochemical Pathways
This compound disrupts the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall formation . By binding to PBPs, this compound inhibits the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and ultimately, bacterial cell death .
Pharmacokinetics
This compound itself is chemically unstable . Therefore, it is often used in the form of its more stable derivative, imipenem . Imipenem is normally administered with cilastatin, an inhibitor of the renal dehydropeptidase, to prevent its degradation in the kidneys . This combination increases the urinary recovery and bioavailability of the antibiotic .
Result of Action
The primary result of this compound’s action is the disruption of bacterial cell wall synthesis, leading to cell lysis and death . It has excellent activity against both Gram-positive and Gram-negative bacteria and is resistant to bacterial β-lactamase enzymes .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. This compound is a zwitterion at pH 7 , which means it carries both a positive and a negative charge. This property can affect its solubility and therefore its distribution and efficacy in different environments within the body .
Biochemical Analysis
Biochemical Properties
Thienamycin plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial cell wall synthesis. It interacts with several enzymes and proteins, including penicillin-binding proteins (PBPs) in bacteria. This compound binds to PBPs, which are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to PBPs, this compound inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. This compound influences cell function by inhibiting the activity of penicillin-binding proteins, which are involved in cell wall elongation and maintenance. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to the death of the bacterial cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to penicillin-binding proteins in bacterial cells. This compound forms a covalent bond with the active site serine residue of PBPs, inhibiting their transpeptidase activity. This inhibition prevents the cross-linking of peptidoglycan strands, which is essential for maintaining the structural integrity of the bacterial cell wall. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its chemical instability, which can lead to degradation over time. This instability can affect its long-term efficacy in in vitro and in vivo studies. When freshly prepared, this compound exhibits potent antibacterial activity and effectively inhibits bacterial cell wall synthesis. Long-term studies have shown that this compound can cause sustained inhibition of bacterial growth and cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits bacterial growth and reduces infection. At higher doses, this compound can exhibit toxic effects, including nephrotoxicity and neurotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic use. Studies in animal models have shown that this compound can achieve therapeutic efficacy at doses that minimize toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. In Streptomyces cattleya, this compound biosynthesis involves the incorporation of coenzyme A and the stepwise truncation of CoA to cysteamine. This process is mediated by enzymes such as ThnR, ThnH, and ThnT. This compound also interacts with metabolic pathways related to its degradation, where it can be hydrolyzed by beta-lactamase enzymes produced by resistant bacteria .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across bacterial cell membranes and reach its target sites, such as penicillin-binding proteins. This compound’s distribution within tissues is influenced by its chemical properties, including its zwitterionic nature at physiological pH. This property allows this compound to penetrate bacterial cells and exert its antibacterial effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins. This compound’s activity is directed towards the cell wall synthesis machinery, and its localization is crucial for its antibacterial action. The targeting of this compound to the bacterial cell wall is facilitated by its ability to bind to PBPs and inhibit their activity, leading to the disruption of cell wall synthesis and bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thienamycin involves several steps, starting from ethyl (E)-crotonate and a cyclic five-membered nitrone derived from 2-deoxy-D-ribose. The process includes 1,3-dipolar cycloaddition, cleavage of the N-O bond in the adduct, and intramolecular acylation to form a bicyclic carbapenam skeleton . Subsequent transformations of the five-membered ring substituents provide the final compound.
Industrial Production Methods: Industrial production of this compound is challenging due to its chemical instability. advancements in synthetic methods have allowed for more efficient production. The use of catalysts, such as Fischer-carbene complexes, has simplified the synthesis process, enabling higher yields and reduced toxicity .
Chemical Reactions Analysis
Types of Reactions: Thienamycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the β-lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Thienamycin has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying β-lactam antibiotics and their synthesis.
Biology: this compound is used to investigate bacterial cell wall synthesis and resistance mechanisms.
Medicine: It is a precursor to several clinically important antibiotics, such as imipenem.
Comparison with Similar Compounds
Thienamycin belongs to the carbapenem class of antibiotics, which are structurally similar to penicillins but differ in having a carbon atom instead of sulfur in the five-membered ring. Similar compounds include:
Imipenem: A semisynthetic derivative of this compound with a broader spectrum of activity.
Meropenem: Known for its greater activity against Gram-negative bacteria.
Ertapenem: Exhibits a longer half-life due to increased binding to plasma proteins.
This compound is unique due to its natural origin and exceptional resistance to β-lactamase enzymes, making it a valuable compound in the fight against antibiotic-resistant bacteria.
Properties
IUPAC Name |
(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)/t5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDDRNSBRWANNC-ATRFCDNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975412 | |
Record name | (+)-Thienamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59995-64-1, 65750-57-4 | |
Record name | (+)-Thienamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59995-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thienamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059995641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thienamycin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065750574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Thienamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIENAMYCIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWR2GDB37H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | THIENAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMW5I5964P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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